Lipophilicity and Electronic Modulation: Bromo vs. Chloro Analog Comparison
The 5-bromo substitution endows the target compound with distinct physicochemical properties compared to its 5-chloro analog (CAS 1388024-78-9). While the target has an XLogP3 of 1.5 [1], the 5-chloro analog exhibits a computed LogP of 1.7389 , indicating that the bromo derivative is slightly less lipophilic despite the higher atomic weight of bromine. This difference can influence membrane permeability and non-specific protein binding in biological assays. Additionally, the bromine atom offers superior reactivity in palladium-catalyzed cross-coupling reactions relative to chlorine, a key advantage for downstream synthetic diversification.
| Evidence Dimension | LogP (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | O-(5-Chloro-2-methoxybenzyl)hydroxylamine (LogP = 1.7389) |
| Quantified Difference | ΔLogP ≈ -0.24 |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ChemScene computational data |
Why This Matters
The lower lipophilicity of the bromo analog may be preferred in certain biological contexts, while its synthetic versatility via cross-coupling makes it a more enabling building block.
- [1] PubChem Compound Summary for CID 146847, Hydroxylamine, O-(5-bromo-2-methoxybenzyl)-. National Center for Biotechnology Information (2025). View Source
